
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H21IN2O2 . It has a molecular weight of 340.20100 .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate include a molecular weight of 340.20100 and a molecular formula of C11H21IN2O2 . Other properties such as density, boiling point, melting point, and flash point were not specified .Scientific Research Applications
Synthesis of Novel Organic Compounds
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its utility stems from the piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms, which enhance interactions with macromolecules . This compound is instrumental in creating:
Antibacterial and Antifungal Applications
The derivatives of N-Boc piperazine, including Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate, have been evaluated for their antibacterial and antifungal activities. They have demonstrated moderate activity against several microorganisms, making them valuable in the development of new antimicrobial agents .
Antiparasitic and Antihistamine Effects
The compound’s derivatives have shown antiparasitic activities, which could be beneficial in treating parasitic infections. Additionally, they have antihistamine properties, suggesting potential use in allergy treatments .
Radiopharmaceutical Research
Functionalized piperazine derivatives, such as Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate, are used as starting materials for the synthesis of spiro-compounds. These compounds are significant in the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .
Drug Discovery and Development
Due to its easy modifiability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is considered an important synthetic strategy in drug discovery. It can be used to adjust molecular physicochemical properties, enhancing the efficacy and specificity of therapeutic agents .
Future Directions
While specific future directions for Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate were not found, piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Mechanism of Action
Target of Action
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (34020100) and LogP (184990), can influence its pharmacokinetic behavior .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGAOJKJODXASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



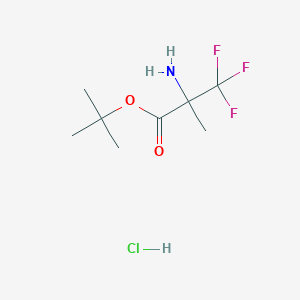
![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)
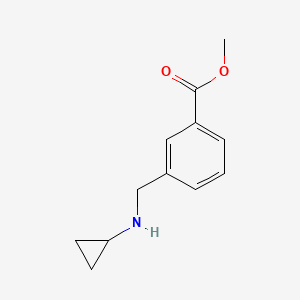
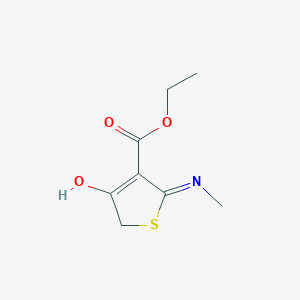
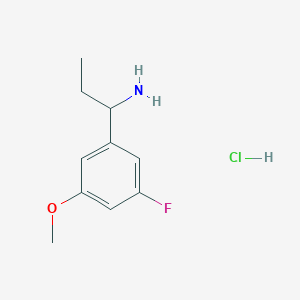
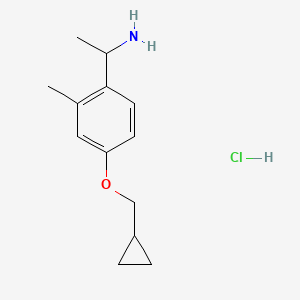
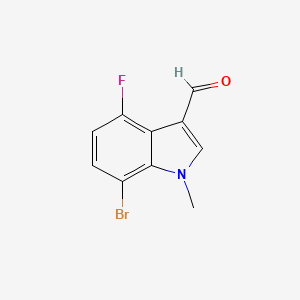
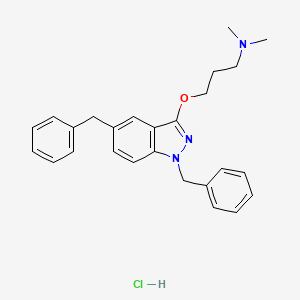
![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)


![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)
